molecular formula C4H8F2O B6235459 3,3-difluoro-2-methylpropan-1-ol CAS No. 1426579-95-4

3,3-difluoro-2-methylpropan-1-ol

Cat. No.: B6235459
CAS No.: 1426579-95-4
M. Wt: 110.10 g/mol
InChI Key: LVDIZMUAQNVFOZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the third carbon of the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluoro-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-difluoro-2-methylpropene with water in the presence of a strong acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the double bond of the alkene reacts with water to form the alcohol.

Another method involves the reduction of 3,3-difluoro-2-methylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the aldehyde group to a primary alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (3,3-difluoro-2-methylpropanal) or carboxylic acid (3,3-difluoro-2-methylpropanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 3,3-difluoro-2-methylpropane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride (3,3-difluoro-2-methylpropyl chloride).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in sulfuric acid (H2SO4).

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 3,3-Difluoro-2-methylpropanal, 3,3-difluoro-2-methylpropanoic acid.

    Reduction: 3,3-Difluoro-2-methylpropane.

    Substitution: 3,3-Difluoro-2-methylpropyl chloride.

Scientific Research Applications

3,3-Difluoro-2-methylpropan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Pharmaceuticals: The compound’s fluorinated nature makes it a potential candidate for drug development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Agriculture: It can be used in the synthesis of agrochemicals, including herbicides and pesticides, where fluorinated compounds often exhibit improved efficacy and environmental stability.

    Materials Science: The compound is used in the development of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3-difluoro-2-methylpropan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions to form desired products. In pharmaceuticals, the presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2,2-dimethylpropan-1-ol: Similar in structure but with an additional methyl group, leading to different steric and electronic properties.

    2-Trifluoromethyl-2-propanol: Contains a trifluoromethyl group instead of two fluorine atoms, resulting in different reactivity and applications.

    3,3-Difluoro-2-methylpropanoic acid: The oxidized form of 3,3-difluoro-2-methylpropan-1-ol, with different chemical properties and uses.

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of a primary alcohol group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

1426579-95-4

Molecular Formula

C4H8F2O

Molecular Weight

110.10 g/mol

IUPAC Name

3,3-difluoro-2-methylpropan-1-ol

InChI

InChI=1S/C4H8F2O/c1-3(2-7)4(5)6/h3-4,7H,2H2,1H3

InChI Key

LVDIZMUAQNVFOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(F)F

Purity

95

Origin of Product

United States

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